molecular formula C10H9BrO3 B1378985 4-Bromo-3-cyclopropoxybenzoic acid CAS No. 1243318-30-0

4-Bromo-3-cyclopropoxybenzoic acid

Cat. No.: B1378985
CAS No.: 1243318-30-0
M. Wt: 257.08 g/mol
InChI Key: KEGPDGZVOQAZBI-UHFFFAOYSA-N
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Description

4-Bromo-3-cyclopropoxybenzoic acid is an organic compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol . This compound is characterized by a bromine atom attached to a benzene ring, which is further substituted with a cyclopropoxy group and a carboxylic acid group. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyclopropoxybenzoic acid typically involves the bromination of 3-cyclopropoxybenzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-cyclopropoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-Bromo-3-cyclopropoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyclopropoxybenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are specific to the reactions it undergoes, such as the formation of carbon-carbon bonds in coupling reactions .

Comparison with Similar Compounds

  • 4-Bromo-3-methoxybenzoic acid
  • 4-Bromo-3-ethoxybenzoic acid
  • 4-Bromo-3-propoxybenzoic acid

Comparison: 4-Bromo-3-cyclopropoxybenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its analogs with linear alkoxy groups. This uniqueness can influence its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

4-bromo-3-cyclopropyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGPDGZVOQAZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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